1-[(4-Ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Description
1-[(4-Ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a bis-arylalkyl-substituted piperazine derivative characterized by two distinct aromatic moieties: a 4-ethylbenzyl group at the N1 position and a 3-phenoxybenzyl group at the N4 position. The compound’s synthesis typically involves reductive amination of ketones or aldehydes with piperazine intermediates under controlled pH and solvent conditions, followed by microwave-assisted hydrolysis or alkylation steps to optimize yields . Its structural complexity arises from the dual substitution pattern, which influences both its physicochemical properties (e.g., lipophilicity, melting point) and pharmacological interactions.
Properties
Molecular Formula |
C26H30N2O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O/c1-2-22-11-13-23(14-12-22)20-27-15-17-28(18-16-27)21-24-7-6-10-26(19-24)29-25-8-4-3-5-9-25/h3-14,19H,2,15-18,20-21H2,1H3 |
InChI Key |
JGVPCUPDBAURTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine, 4-ethylbenzyl chloride, and 3-phenoxybenzyl chloride.
Nucleophilic Substitution Reaction: Piperazine undergoes nucleophilic substitution with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(4-ethylbenzyl)piperazine.
Second Nucleophilic Substitution: The intermediate 1-(4-ethylbenzyl)piperazine then reacts with 3-phenoxybenzyl chloride under similar conditions to yield the final product, 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and reaction time to maximize yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to central nervous system receptors, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenated analogs (e.g., chloro, fluoro) exhibit altered electronic profiles, which may improve binding affinity to receptors like σ1 or 5-HT1A but reduce metabolic stability due to higher electronegativity .
Pharmacological and Binding Affinity Profiles
Piperazine derivatives are explored for CNS activity, antimicrobial effects, and receptor modulation. Comparative data for selected compounds:
Key Observations :
- Bulky substituents (e.g., 3-phenoxybenzyl) may reduce dopamine D2 receptor affinity compared to smaller groups like 2-nitrobenzyl, as steric hindrance can limit access to orthosteric binding pockets .
- Compounds with polar groups (e.g., THF-methyl in ) demonstrate improved brain penetration and selectivity, whereas lipophilic groups (e.g., phenoxy) may enhance plasma protein binding, reducing free drug availability.
Physicochemical and Metabolic Properties
Comparative data on melting points, lipophilicity (LogP), and metabolic pathways:
Key Observations :
- The target compound’s high LogP (estimated) suggests significant lipophilicity, which may limit aqueous solubility but enhance membrane permeability.
- Compounds with electron-withdrawing groups (e.g., fluorine in ) exhibit improved metabolic stability compared to ethyl or phenoxy groups, which are prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
